cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride
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Overview
Description
cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C₇H₁₆ClNO. It is a cyclobutane derivative with an isopropoxy group and an amine group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yloxy)cyclobutanone with ammonia or an amine source in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated cyclobutane derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted cyclobutane derivatives with different functional groups.
Scientific Research Applications
Chemistry: cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: Its amine group makes it a candidate for drug design and synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its amine and isopropoxy groups. These functional groups allow the compound to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
- trans-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride
- 3-(Propan-2-yloxy)cyclobutan-1-amine
- 3-(Propan-2-yloxy)cyclobutan-1-ol
Comparison: cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is unique due to its cis configuration, which affects its chemical reactivity and interactions. Compared to its trans isomer, the cis form may exhibit different physical and chemical properties, such as solubility and stability. The presence of the hydrochloride group also enhances its solubility in water, making it more suitable for certain applications .
Properties
IUPAC Name |
3-propan-2-yloxycyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)9-7-3-6(8)4-7;/h5-7H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDDGEKVYGRBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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